molecular formula C19H24N2O B14972959 N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B14972959
M. Wt: 296.4 g/mol
InChI Key: AIVRZRRFGPLGPK-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic organic compound with a unique structure that combines a cyclohexene ring, an indole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction between cyclopentadiene and ethylene.

    Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the cyclohexene ring with the indole moiety through an amide bond formation. This can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amides, esters

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methylpiperidin-4-amine
  • 2-(1-Cyclohexenyl)cyclohexanone

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific combination of a cyclohexene ring, an indole moiety, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C19H24N2O/c1-13-14(2)21-18-9-8-16(12-17(13)18)19(22)20-11-10-15-6-4-3-5-7-15/h6,8-9,12,21H,3-5,7,10-11H2,1-2H3,(H,20,22)

InChI Key

AIVRZRRFGPLGPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCCC3=CCCCC3)C

Origin of Product

United States

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